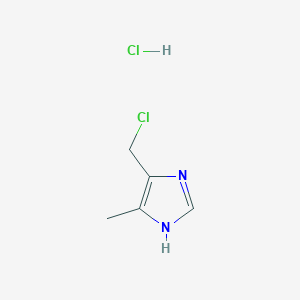

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

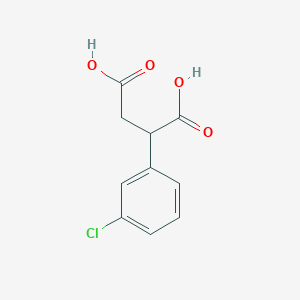

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride (CMMI-HCl) is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid, soluble in water and methanol, and has a melting point of approximately 218°C. CMMI-HCl is used in a variety of applications, including as a reagent, an intermediate in organic synthesis, and a catalyst in biochemical assays. It is also used as a starting material in the synthesis of other compounds and as a reactant in the production of pharmaceuticals.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 5-(Chloromethyl)-4-methyl-1H-imidazole Hydrochloride Applications

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride, also known as 5-Chloromethyl-4-methylimidazole HCl, is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Pharmaceuticals Synthesis: This compound serves as a building block in the synthesis of various pharmaceuticals. Its imidazole ring is a core structure in many biologically active molecules, making it valuable for constructing compounds with potential therapeutic effects.

Agrochemicals Development: Similar to pharmaceuticals, the imidazole ring found in 5-Chloromethyl-4-methylimidazole HCl is also significant in the development of agrochemicals. It can be used to create pesticides and herbicides with improved efficacy and safety profiles.

Organic Synthesis: In organic chemistry, this compound is used in the regiocontrolled synthesis of substituted imidazoles. These methodologies are crucial for creating complex molecules with precise structural configurations .

Catalysis: The imidazole moiety of 5-Chloromethyl-4-methylimidazole HCl can act as a ligand in catalytic systems. It can modulate the activity and selectivity of catalysts used in various chemical reactions.

Functional Materials: Researchers utilize this compound in the creation of functional materials. Its ability to form stable heterocyclic structures is beneficial in designing new materials with specific properties for industrial applications.

Optical Applications: The imidazole derivatives are explored for their potential in optical applications, such as dyes for solar cells. The compound’s structural versatility allows for the development of novel dyes with enhanced light-absorption capabilities.

Biomedical Research: In biomedical research, 5-Chloromethyl-4-methylimidazole HCl is used in the synthesis of contrast agents for magnetic resonance imaging (MRI). These agents can improve the quality of MRI scans, aiding in better diagnosis and treatment planning .

Propiedades

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPOXKSTFGRIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499009 |

Source

|

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride | |

CAS RN |

51605-33-5 |

Source

|

| Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)